molecular formula C12H12O5 B14460312 3-(4-Methoxyphenyl)pent-2-enedioic acid CAS No. 66066-43-1

3-(4-Methoxyphenyl)pent-2-enedioic acid

Katalognummer: B14460312
CAS-Nummer: 66066-43-1
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: MRBVUJRRYOZQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C12H12O5 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentenedioic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4-Methoxyphenyl)pent-2-enedioic acid involves the Heck–Matsuda arylation of dimethyl glutaconate with arenediazonium tosylates. This process is catalyzed by palladium(II) acetate and typically occurs in the presence of a base . The reaction conditions are generally mild, and the process yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)pent-2-enedioic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)pent-2-enedioic acid involves its interaction with specific molecular targets. The methoxy group on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pentenedioic acid chain can undergo various transformations, leading to the formation of active intermediates that interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Ethoxyphenyl)pent-2-enedioic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    3-(4-Methylphenyl)pent-2-enedioic acid: Contains a methyl group on the phenyl ring.

    3-(4-Hydroxyphenyl)pent-2-enedioic acid: Features a hydroxy group on the phenyl ring.

Uniqueness

3-(4-Methoxyphenyl)pent-2-enedioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes.

Eigenschaften

CAS-Nummer

66066-43-1

Molekularformel

C12H12O5

Molekulargewicht

236.22 g/mol

IUPAC-Name

3-(4-methoxyphenyl)pent-2-enedioic acid

InChI

InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-6H,7H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

MRBVUJRRYOZQGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.